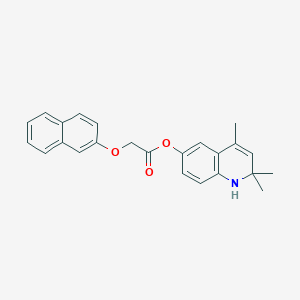
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl (naphthalen-2-yloxy)acetate
Overview
Description
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl (naphthalen-2-yloxy)acetate is a synthetic organic compound that belongs to the class of dihydroquinolines. These compounds are known for their diverse pharmacological properties, including antibacterial, antidiabetic, antimalarial, and anti-inflammatory activities . Additionally, they are used as industrial antioxidants in rubber technologies and in preserving animal nutriments and vegetable oils .
Preparation Methods
The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl (naphthalen-2-yloxy)acetate typically involves the condensation of aniline with acetone in the presence of a catalyst. One efficient method employs metal-exchanged tungstophosphoric acid supported on γ-Al2O3 as a catalyst . The reaction conditions are optimized to achieve high yields and conversion rates. Industrial production methods often involve microwave-assisted hydrothermal synthesis to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl (naphthalen-2-yloxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl (naphthalen-2-yloxy)acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl (naphthalen-2-yloxy)acetate involves its interaction with specific molecular targets and pathways. It acts as an antioxidant by inhibiting lipid peroxidation and scavenging free radicals . The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In antidiabetic applications, it modulates glucose metabolism and enhances insulin sensitivity .
Comparison with Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl (naphthalen-2-yloxy)acetate can be compared with other dihydroquinoline derivatives such as:
2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ): Known for its industrial antioxidant properties in rubber technologies.
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Used as an antioxidant and stabilizer in various industrial applications.
Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline: Employed in styrene-butadiene rubber composites for enhanced mechanical properties and antioxidant activity. The uniqueness of this compound lies in its combination of pharmacological and industrial applications, making it a versatile compound for various fields of research and industry.
Properties
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-naphthalen-2-yloxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-16-14-24(2,3)25-22-11-10-20(13-21(16)22)28-23(26)15-27-19-9-8-17-6-4-5-7-18(17)12-19/h4-14,25H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYLZZBKTMFMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)COC3=CC4=CC=CC=C4C=C3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















